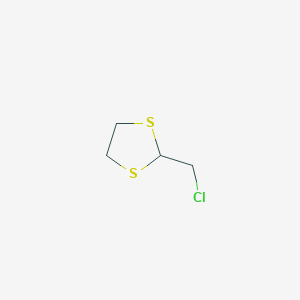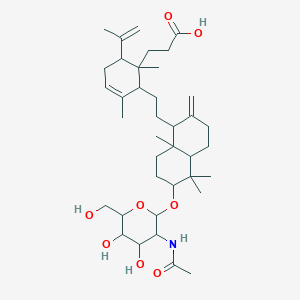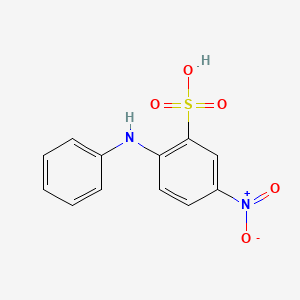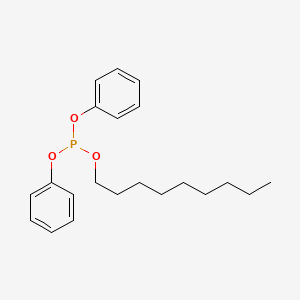
Nonyl diphenyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonyl diphenyl phosphite is an organophosphorus compound with the molecular formula C21H29O3P. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, two of which are connected to phenyl groups and one to a nonyl group. This compound is used in various industrial applications, particularly as an antioxidant and stabilizer in polymers and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonyl diphenyl phosphite can be synthesized through the esterification of phosphorus trichloride (PCl3) with nonyl alcohol and phenol. The reaction typically involves the following steps:
Reaction with Nonyl Alcohol: Phosphorus trichloride reacts with nonyl alcohol to form nonyl phosphorodichloridite.
Reaction with Phenol: The nonyl phosphorodichloridite then reacts with phenol to produce this compound.
The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Nonyl diphenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonyl diphenyl phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphorous acid and the corresponding alcohols.
Substitution: It can participate in substitution reactions where the nonyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2). The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. For example, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions. The reaction conditions depend on the specific nucleophile and desired product.
Major Products
Oxidation: Nonyl diphenyl phosphate.
Hydrolysis: Phosphorous acid and nonyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonyl diphenyl phosphite has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: It serves as a stabilizer for enzymes and other biological molecules, protecting them from oxidative damage.
Medicine: Research is ongoing into its potential use as an antioxidant in pharmaceutical formulations.
Industry: It is widely used as an antioxidant and stabilizer in the production of polymers, such as rubber, vinyl polymers, polyolefins, and polystyrenics. It also finds use in plastic food packaging to enhance the stability and shelf life of the products.
Wirkmechanismus
Nonyl diphenyl phosphite exerts its effects primarily through its antioxidant properties. It functions by decomposing hydroperoxides, which are harmful byproducts of oxidation. The compound reacts with hydroperoxides to form nonyl diphenyl phosphate and water, thereby preventing the propagation of oxidative chain reactions. This mechanism is particularly important in the stabilization of polymers and other materials that are prone to oxidative degradation.
Vergleich Mit ähnlichen Verbindungen
Nonyl diphenyl phosphite can be compared with other phosphite esters, such as:
Trimethyl phosphite (P(OCH3)3): A simpler phosphite ester used in organic synthesis.
Triphenyl phosphite (P(OC6H5)3): Another phosphite ester used as a stabilizer in polymers.
Diphenyl phosphite (P(OC6H5)2H): Similar to this compound but lacks the nonyl group.
Uniqueness
This compound is unique due to the presence of the nonyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly effective as an antioxidant and stabilizer in certain applications where other phosphite esters may not perform as well.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry Its unique structure and reactivity make it an important reagent and stabilizer, contributing to the stability and longevity of many products
Eigenschaften
CAS-Nummer |
63981-08-8 |
|---|---|
Molekularformel |
C21H29O3P |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
nonyl diphenyl phosphite |
InChI |
InChI=1S/C21H29O3P/c1-2-3-4-5-6-7-14-19-22-25(23-20-15-10-8-11-16-20)24-21-17-12-9-13-18-21/h8-13,15-18H,2-7,14,19H2,1H3 |
InChI-Schlüssel |
NCPGGWYWLQAEMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


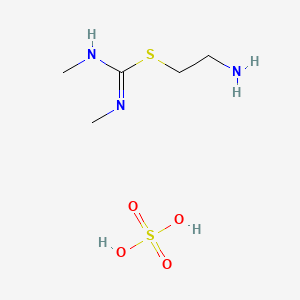
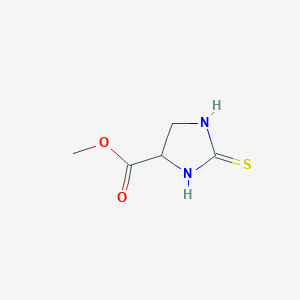
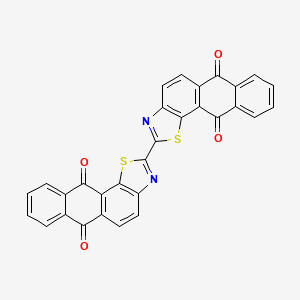

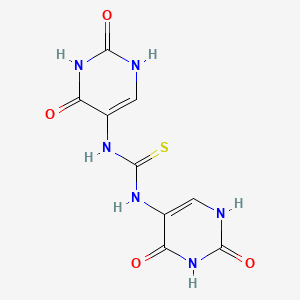
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
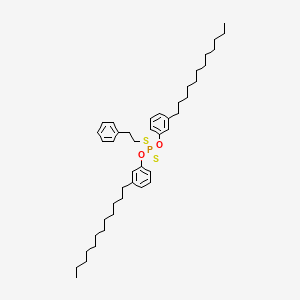


![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)

